

# EN6: A Covalent Activator of Lysosomal v-ATPase for Therapeutic Intervention

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## Compound of Interest

Compound Name: EN6

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## Executive Summary

**EN6** is a novel small-molecule covalent activator of autophagy that directly targets the lysosomal vacuolar H<sup>+</sup>-ATPase (v-ATPase). By covalently modifying a specific cysteine residue on the ATP6V1A subunit, **EN6** uncouples the v-ATPase from the Rag GTPase complex, leading to the inhibition of mTORC1 signaling and the robust activation of autophagy.<sup>[1][2][3]</sup> This unique mechanism of action not only triggers cellular clearance pathways but also enhances lysosomal acidification, making **EN6** a promising therapeutic candidate for a range of pathologies, including neurodegenerative diseases characterized by protein aggregation.<sup>[1][2][3]</sup> This document provides a comprehensive overview of the mechanism of action of **EN6**, its effects on lysosomal v-ATPase, detailed experimental protocols for its study, and a summary of key quantitative data.

## Introduction to EN6 and Lysosomal v-ATPase

The lysosome is a critical organelle responsible for cellular degradation and recycling through the process of autophagy.<sup>[1][3]</sup> The vacuolar H<sup>+</sup>-ATPase (v-ATPase) is a multi-subunit protein complex embedded in the lysosomal membrane that actively transports protons into the lysosomal lumen, thereby maintaining the acidic environment essential for the activity of lysosomal hydrolases.<sup>[4][5]</sup> Beyond its role in pH homeostasis, the v-ATPase also functions as a nutrient sensor, signaling to the mechanistic target of rapamycin complex 1 (mTORC1) to regulate cell growth and autophagy.<sup>[4][6]</sup>

**EN6** has been identified as a potent, cell-permeable, and covalent activator of autophagy.[1][2] It selectively targets cysteine 277 (C277) in the ATP6V1A subunit of the v-ATPase.[1][2][3] This covalent modification induces a conformational change in the v-ATPase, leading to its functional and physical decoupling from the Ragulator-Rag GTPase complex.[1][4] This disruption prevents the recruitment and activation of mTORC1 at the lysosomal surface, thereby lifting the inhibitory brake on autophagy.[1][4]

## Mechanism of Action of EN6

The primary mechanism of action of **EN6** involves its covalent interaction with the ATP6V1A subunit of the v-ATPase. This targeted modification has two major downstream consequences:

- **Inhibition of mTORC1 Signaling:** Under normal nutrient-rich conditions, the v-ATPase interacts with the Ragulator-Rag GTPase complex to recruit and activate mTORC1 at the lysosomal membrane.[4] Activated mTORC1 phosphorylates and inhibits key initiators of autophagy, such as ULK1 and TFEB.[4] By covalently binding to C277 of ATP6V1A, **EN6** disrupts the v-ATPase-Ragulator interaction, leading to the release of mTORC1 from the lysosome and its subsequent inactivation.[1][4] This inactivation results in the dephosphorylation and activation of ULK1 and TFEB, initiating the autophagic process.[1][4]
- **Enhanced Lysosomal Acidification:** Intriguingly, beyond its effects on mTORC1 signaling, **EN6** has been shown to directly stimulate the proton-pumping activity of the v-ATPase.[1][7] This leads to increased acidification of the lysosomal lumen, which further enhances the degradative capacity of the lysosome by optimizing the function of acid-dependent hydrolases.[1]

The dual action of **EN6**—simultaneously inhibiting the anti-autophagic mTORC1 pathway and boosting the catalytic activity of the lysosome—positions it as a powerful tool for enhancing cellular clearance mechanisms.[1][4]

## Quantitative Data on EN6 Activity

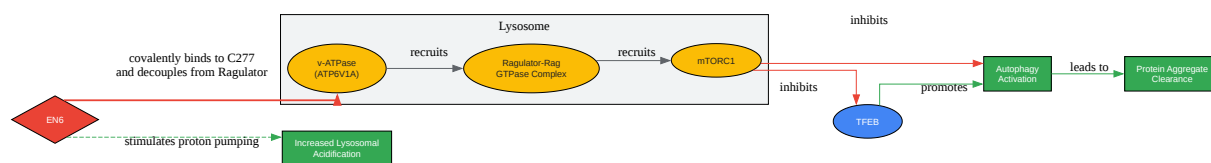
The following table summarizes the key quantitative data reported for the activity of **EN6**.

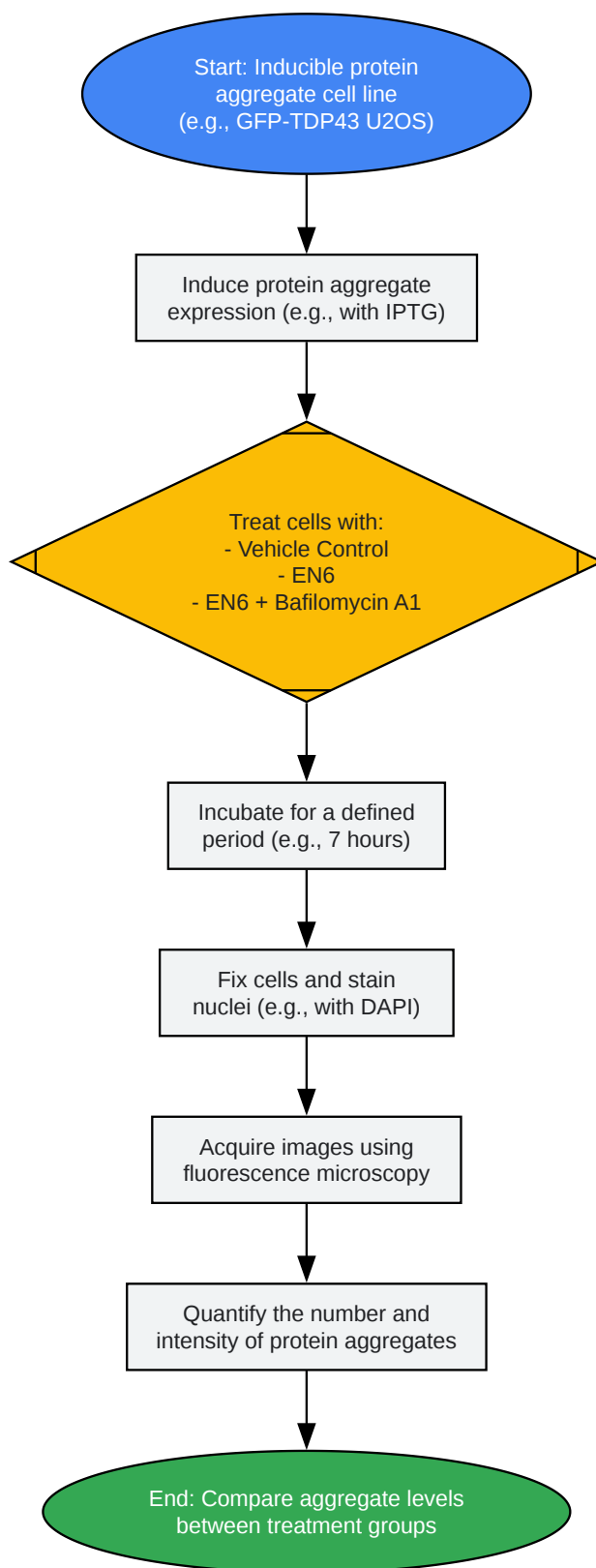
| Parameter  | Value           | Species/System              | Reference |
|--|-----------------|-----------------------------|-----------|
| IC50 for recombinant human ATP6V1A protein                                 | 1.7 $\mu$ M     | Human (recombinant)         | [1][3]    |
| Effective concentration for blocking mTORC1 lysosomal localization         | 25 $\mu$ M      | HEK293A cells               | [2]       |
| Effective concentration for activating v-ATPase and lysosome acidification | 50 $\mu$ M      | HEK293A cells               | [2]       |
| Reduction of IPTG-induced TDP-43 aggregates                                | 75%             | U2OS osteosarcoma cell line | [2]       |
| Effective in vivo dose for mTORC1 inhibition                               | 50 mg/kg (i.p.) | C57BL/6 mice                | [2]       |

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of EN6 Action

The following diagram illustrates the signaling pathway through which **EN6** exerts its effects on mTORC1 and autophagy.





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